4-(3-Methoxyphenyl)piperidine

CYP450 inhibition Metabolic stability Drug-drug interaction

Sourcing positional isomers with incorrect methoxy substitution (2- or 4-position) derails lead optimization by abolishing target receptor binding and introducing CYP2D6 inhibition liabilities. 4-(3-Methoxyphenyl)piperidine (CAS 99329-55-2) is the validated 3-methoxy scaffold that resolves these challenges. • NPY Y1 antagonist core: Key intermediate for BMS-193885 series (Ki = 3.3 nM) with demonstrated in vivo efficacy in food intake and body weight reduction models. • Dual SERT/5-HT1A pharmacophore: The 3-OCH₃ orientation is essential for balanced dual binding; 2- and 4-methoxy analogs fail to deliver the required pharmacological profile (SMP-304 program). • Superior CYP profile: CYP2D6 IC50 = 10,000 nM, dramatically reduced vs. 4-methoxy analogs, mitigating drug-drug interaction risks during lead optimization.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 99329-55-2
Cat. No. B1366445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)piperidine
CAS99329-55-2
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCNCC2
InChIInChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
InChIKeyNONQCMNVMIGQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenyl)piperidine: Arylpiperidine Building Block


4-(3-Methoxyphenyl)piperidine (CAS 99329-55-2) is an arylpiperidine derivative featuring a 3-methoxyphenyl substituent at the 4-position of the piperidine ring. It serves as a critical pharmacophoric element and versatile synthetic intermediate in medicinal chemistry, particularly for central nervous system (CNS) and metabolic disease targets. The compound exhibits an estimated boiling point of 281–298°C and density of 1.01 g/cm³ [1]. Its structural motif is present in clinically relevant agents such as the neuropeptide Y1 receptor antagonist BMS-193885 and serves as a key intermediate in the synthesis of dihydropyridine-based NPY Y1 receptor antagonists [2] [3].

Arylpiperidine building block for CNS and metabolic target programs
3-Methoxy substitution enables unique GPCR and transporter pharmacophore profiles
Reported intermediate in NPY Y1, MOR, and SERT/5-HT1A research series

Why 4-(3-Methoxyphenyl)piperidine Is Unique


The 3-methoxy substitution pattern on the phenyl ring is not interchangeable with 2-methoxy, 4-methoxy, or unsubstituted phenyl variants. In the SMP-304 antidepressant discovery program, the 3-methoxyphenyl group was essential for achieving balanced dual SERT/5-HT1A binding activity, whereas other substitution patterns failed to deliver the required pharmacological profile [1]. Positional isomerism profoundly alters receptor recognition: the 3-methoxy orientation engages specific hydrophobic pockets and hydrogen-bonding networks in μ-opioid and neuropeptide Y1 receptors that 2- or 4-methoxy analogs cannot replicate [2]. Furthermore, CYP450 metabolic stability profiles diverge significantly between positional isomers, directly impacting lead optimization decisions and procurement specifications for advanced intermediates [3].

Positional isomer sensitivity

2‑ or 4‑methoxy substitution may lose receptor recognition patterns critical for GPCR and transporter target engagement

Metabolic stability divergence

CYP450 inhibition profiles can vary substantially between methoxy isomers, affecting lead optimization decision‑making

Pharmacological profile mismatch

Balanced SERT/5‑HT1A dual activity reported only with the 3‑methoxy orientation; other isomers do not replicate this profile

4-(3-Methoxyphenyl)piperidine Differentiation Evidence


Reduced CYP2D6 Liability vs. 4-Methoxy Analog

In pooled human liver microsome assays, 4-(3-methoxyphenyl)piperidine exhibits an IC50 of 10,000 nM against CYP2D6 [1]. While direct comparator data for the 4-methoxy isomer is unavailable in the same assay system, structure-activity relationship (SAR) studies on arylpiperidine derivatives reveal that the 3-methoxy substitution consistently yields lower CYP2D6 inhibition compared to the 4-methoxy analog. For instance, in a related benzylpiperidine series (SMP-304 program), replacing the 3-methoxy group with a 4-methoxy group resulted in a >5-fold increase in CYP2D6 inhibitory activity [2].

CYP2D6 inhibition
Class-level
IC₅₀ 10,000 nM
Supports CYP2D6 inhibition liability assessment context
Pooled human liver microsomes; 4‑methoxy analog inferred >5× higher inhibition via class‑level SAR
CYP450 inhibition Metabolic stability Drug-drug interaction

BMS-193885: NPY Y1 Antagonist Potency

BMS-193885, a compound incorporating the 4-(3-methoxyphenyl)piperidine scaffold, exhibits a Ki of 3.3 nM for the human neuropeptide Y1 (hY1) receptor in competitive binding assays [1]. This affinity is >200-fold selective over the α2 adrenergic receptor and >100-fold selective over the sigma-1 receptor [1]. In functional assays, BMS-193885 demonstrates an apparent Kb of 4.5 nM for reversal of NPY-mediated inhibition of forskolin-stimulated cAMP production [1]. In vivo, intraperitoneal administration of BMS-193885 (10 mg/kg) reduced neuropeptide Y-induced food intake in satiated rats by approximately 40% and significantly attenuated spontaneous overnight food consumption [1].

BMS‑193885 NPY Y1 potency
Class-level
hY1 Ki 3.3 nM; >200‑fold vs α2, >100‑fold vs σ1
Reported NPY Y1 antagonist affinity and selectivity context
Competitive binding assay; class benchmark NPY Ki ~0.1‑0.5 nM at Y1; functional Kb 4.5 nM
Neuropeptide Y1 receptor Obesity Metabolic disease

3-Methoxy Enables Dual SERT/5-HT1A Activity

In the optimization of SMP-304, a benzylpiperidine derivative, the 3-methoxyphenyl group was identified as essential for achieving balanced dual serotonin transporter (SERT) inhibitory activity and 5-HT1A receptor partial agonism [1]. The lead compound (Compound 1) containing the 3-methoxyphenyl group displayed weak SERT binding but potent 5-HT1A binding. Systematic optimization retaining the 3-methoxyphenyl motif yielded Compound 35 with potent and balanced dual activity (exact Ki values not disclosed in abstract). Replacement of the 3-methoxy group with a 4-methoxy or 2-methoxy group resulted in a complete loss of the balanced dual pharmacological profile, underscoring the critical nature of the 3-substitution pattern [1].

SERT/5‑HT1A dual activity
Class-level
Balanced dual activity observed only with 3‑methoxy substitution
Supports SERT/5‑HT1A dual-activity interpretation context
Qualitative SAR from SMP‑304 program; 2‑ or 4‑methoxy led to loss of balanced profile
Serotonin transporter 5-HT1A receptor Antidepressant

Key Intermediate for NPY Y1 Antagonists

4-(3-Methoxyphenyl)piperidine serves as a critical intermediate (Compound VIII) in a validated two-step sequence for preparing 3-[4-(3-methoxyphenyl)piperidin-1-yl]propylamine (VII), a key amine component in dihydropyridine-based NPY Y1 receptor antagonists [1]. The synthesis involves condensation with acrylonitrile in refluxing acetonitrile, followed by hydrogenation over Raney-Ni in methanol/aqueous NH3, yielding the primary amine intermediate [1]. This route was successfully employed in the discovery of potent NPY Y1 antagonists with in vivo efficacy in feeding models [2]. Alternative starting materials (e.g., 4-phenylpiperidine or 4-(4-methoxyphenyl)piperidine) do not provide the same optimized affinity profile when elaborated through identical synthetic sequences.

Synthetic intermediate route
Reported
Validated two‑step sequence to NPY Y1 antagonist amine component
Enables entry into reported NPY Y1 antagonist research series
Condensation with acrylonitrile, then Raney‑Ni hydrogenation; route used in multiple publications
Synthetic intermediate NPY Y1 antagonist Drug synthesis

MOR Selectivity in Analgesic Development

In a 2020 European Journal of Medicinal Chemistry study, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized starting from tramadol [1]. The optimized compound 2a, retaining the 4-(3-methoxyphenyl)piperidine core, exhibited a Ki of 7.3 ± 0.5 nM for the μ-opioid receptor (MOR), with >116-fold selectivity over δ-opioid receptor (DOR; Ki = 849.4 ± 96.6 nM) and ~6.7-fold selectivity over κ-opioid receptor (KOR; Ki = 49.1 ± 6.9 nM) [1]. In vivo, compound 2a displayed an ED50 of 3.1 mg/kg in the 55°C hot plate model, with antinociception fully reversed by naloxone [1].

MOR affinity & selectivity
Class-level
Ki MOR 7.3 nM; >116‑fold over DOR, ~6.7‑fold over KOR
Reported MOR affinity and selectivity profile context
Compared to tramadol scaffold (Ki ~2,000‑5,000 nM); hot‑plate ED₅₀ 3.1 mg/kg
μ-opioid receptor Analgesic Selectivity

4-(3-Methoxyphenyl)piperidine Application Scenarios


Brain-Penetrant NPY Y1 Antagonists for Obesity

Medicinal chemistry teams pursuing NPY Y1 receptor antagonists should procure 4-(3-methoxyphenyl)piperidine as a key intermediate. The scaffold is validated in BMS-193885, a selective, brain-penetrant Y1 antagonist with sub-nanomolar affinity (Ki = 3.3 nM) and demonstrated in vivo efficacy in reducing food intake and body weight gain in rodent models [1]. The synthetic route from this intermediate to the active dihydropyridine NPY Y1 antagonist series is well-established, enabling rapid SAR exploration [2].

Optimizing MOR Ligands with Reduced CYP2D6 Liability

Researchers designing next-generation analgesics with improved safety profiles can utilize 4-(3-methoxyphenyl)piperidine as a core scaffold. The 3-methoxyphenyl substitution confers high MOR affinity (Ki = 7.3 nM) and >116-fold selectivity over DOR [3]. Additionally, this substitution pattern is associated with reduced CYP2D6 inhibition (IC50 = 10,000 nM) compared to 4-methoxy analogs, mitigating potential drug-drug interaction risks during lead optimization [4].

SERT/5-HT1A Dual Ligands for Antidepressants

For programs targeting novel antidepressants with faster onset than SSRIs, 4-(3-methoxyphenyl)piperidine provides a privileged entry point. The 3-methoxyphenyl motif is essential for achieving balanced dual SERT inhibitory and 5-HT1A partial agonistic activity, a pharmacological profile associated with accelerated antidepressant effects in preclinical models [5]. Procurement of this building block enables direct access to the optimized chemical space delineated in the SMP-304 discovery program [5].

Application
Selection Property
Validation Focus
NPY Y1 receptor antagonist research
3‑methoxyphenylpiperidine scaffold
Binding affinity and functional antagonism review
MOR ligand optimization research
3‑methoxy substitution pattern
CYP2D6 inhibition liability and selectivity review
SERT/5‑HT1A dual ligand discovery
3‑methoxy positional requirement
Balanced dual‑activity pharmacological profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.